molecular formula C12H24N2O2 B1437199 (S)-1-Boc-2-propyl-piperazine CAS No. 888972-67-6

(S)-1-Boc-2-propyl-piperazine

Cat. No. B1437199
CAS RN: 888972-67-6
M. Wt: 228.33 g/mol
InChI Key: PYTGOQORCFQPSZ-JTQLQIEISA-N
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Description

(-)-1-Boc-2-propyl-piperazine (BPP) is an organic compound belonging to the piperazine class of compounds. It is an important chemical intermediate used in the synthesis of various pharmaceuticals and other compounds. BPP has a wide range of applications in the field of scientific research, including its use in drug development, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Synthesis of Biaryl Libraries

Boc-protected piperazinylmethylbiaryls have been synthesized via microwave-mediated Suzuki–Miyaura coupling, showcasing the utility of piperazine derivatives in constructing biaryl libraries with potential medicinal applications (Spencer et al., 2011).

Chemical Characterization and Biological Evaluation

Derivatives of N-Boc piperazine have been synthesized and characterized, demonstrating moderate antibacterial and antifungal activities. This highlights the potential of piperazine derivatives in developing new antimicrobial agents (Kulkarni et al., 2016).

Development of PET Radiotracers

Analogues of σ receptor ligand PB28 with added polar functionality and reduced lipophilicity were designed for potential use as positron emission tomography (PET) radiotracers, underscoring the role of piperazine derivatives in diagnostic imaging (Abate et al., 2011).

Peptide Derivatization for Mass Spectrometry

Piperazine-based derivatives have been used for the derivatization of peptide carboxyl groups, improving ionization efficiency in mass spectrometry. This application is crucial for enhancing peptide detection in proteomic analysis (Qiao et al., 2011).

Organic Chemistry and Material Science

Cross-Coupling Reactions

Efficient copper-catalyzed cross-coupling of 1-Boc-piperazine with aryl iodides was developed, showcasing the importance of piperazine derivatives in organic synthesis. This method facilitates the synthesis of complex molecules, such as trazodone (Yong et al., 2013).

Synthesis of Piperazine Ligands

New 1-aryl-4-(biarylmethylene)piperazines were synthesized, related to potential antipsychotic agents with D2 receptor antagonist and 5-HT1A receptor agonist properties. This work highlights the versatility of piperazine derivatives in medicinal chemistry (Ullah, 2012).

properties

IUPAC Name

tert-butyl (2S)-2-propylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTGOQORCFQPSZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659611
Record name tert-Butyl (2S)-2-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-2-propyl-piperazine

CAS RN

888972-67-6
Record name tert-Butyl (2S)-2-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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